5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde
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Overview
Description
5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with bromine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Introduction of Substituents: The bromine, fluorine, and methoxy groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carboxylic acid
Reduction: 5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-methanol
Substitution: Various substituted imidazole derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole: Lacks the aldehyde group, which may affect its reactivity and applications.
4-(3-Fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the bromine substituent, which may influence its electronic properties and reactivity.
Uniqueness
5-Bromo-4-(3-fluoro-4-methoxyphenyl)imidazole-2-carbaldehyde is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties can be exploited in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H8BrFN2O2 |
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Molecular Weight |
299.10 g/mol |
IUPAC Name |
5-bromo-4-(3-fluoro-4-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-8-3-2-6(4-7(8)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
JLOJOEDATPGNKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NC(=N2)C=O)Br)F |
Origin of Product |
United States |
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